molecular formula C12H20FNO3 B15277739 tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B15277739
M. Wt: 245.29 g/mol
InChI Key: SALHYFYFRVRYHB-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The introduction of the tert-butyl group and the fluorine atom is achieved through selective substitution reactions. The hydroxymethyl group is usually introduced via a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atom can lead to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[410]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, making it a valuable tool for probing biological systems.

Medicine

In medicine, tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The bicyclic structure provides rigidity and stability, allowing for precise interactions with biological and chemical targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to the presence of the fluorine atom and the hydroxymethyl group, which are not commonly found in similar compounds. These functional groups provide additional reactivity and potential for interactions, making this compound particularly valuable in various applications.

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(16)14-5-4-12(13,7-15)8-6-9(8)14/h8-9,15H,4-7H2,1-3H3

InChI Key

SALHYFYFRVRYHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)(CO)F

Origin of Product

United States

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